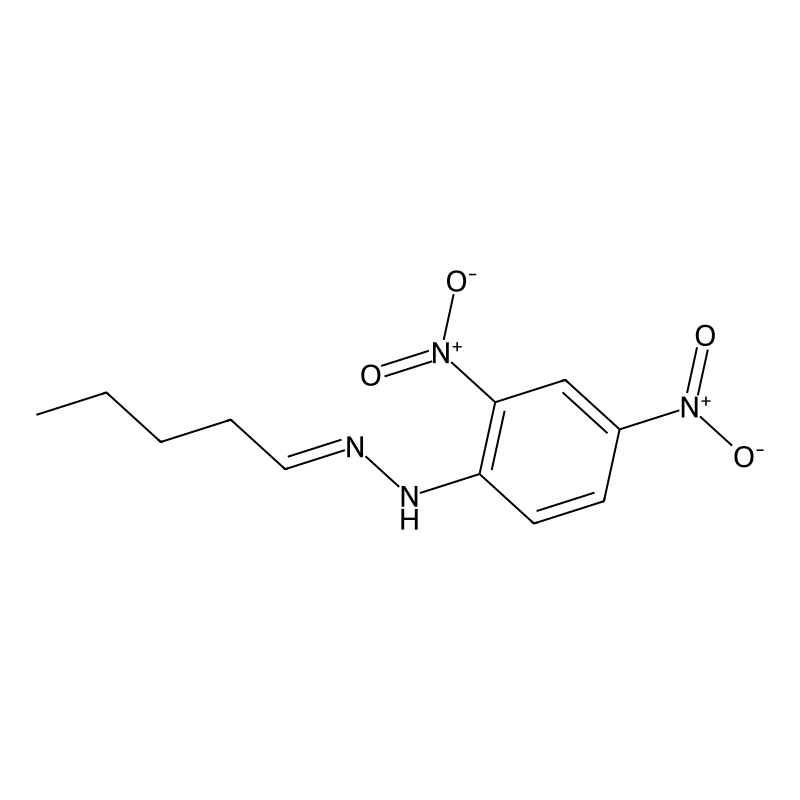Pentanal, (2,4-dinitrophenyl)hydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Aldehyde Detection and Identification
One of the most valuable applications of Pentanal, (2,4-dinitrophenyl)hydrazone lies in its ability to form solid derivatives with aldehydes. This reaction between the carbonyl group (C=O) of the aldehyde and the amine group (NH2) of the 2,4-dinitrophenylhydrazine reagent creates a hydrazone. These hydrazone derivatives possess distinct melting points, which are a characteristic property used for the identification of unknown aldehydes [1].
Here's a reference for the reaction mechanism between aldehydes and 2,4-dinitrophenylhydrazine:
Advantages of Using Pentanal, (2,4-dinitrophenyl)hydrazone
- Solid Derivatives: Unlike many aldehydes that are liquids or gases at room temperature, the hydrazone derivatives formed with Pentanal, (2,4-dinitrophenyl)hydrazone are typically solids. This allows for easier isolation, purification, and storage of the identified aldehyde [1].
- Distinct Melting Points: Each aldehyde-hydrazone derivative exhibits a unique melting point, providing a fingerprint for identification. By comparing the melting point of the unknown derivative with those of known standards, scientists can determine the identity of the original aldehyde [2].
Pentanal, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula and a molecular weight of approximately 266.25 g/mol. This compound is formed through the reaction of pentanal, an aldehyde, with 2,4-dinitrophenylhydrazine, a reagent widely used for the identification of carbonyl compounds. The resulting hydrazone exhibits distinct physical properties, including a melting point typically ranging from 103 to 105 °C .
PDH itself does not have a specific mechanism of action in biological systems. Its primary use lies in the identification of its parent aldehyde (pentanal) through its characteristic melting point.
- Toxicity: PDH may cause irritation upon contact with skin, eyes, or respiratory system.
- Flammability: PDH is likely combustible but specific flammability data is not readily available.
- Reactivity: PDH can react with strong acids or bases, decomposing back to its starting materials.
- Safe Handling: Standard laboratory safety practices should be followed when handling PDH, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].
Pentanal, (2,4-dinitrophenyl)hydrazone primarily participates in nucleophilic addition-elimination reactions. The formation of this compound occurs when the carbonyl group () of pentanal reacts with the hydrazine group () from 2,4-dinitrophenylhydrazine, leading to the release of water and the formation of a stable hydrazone linkage. The general reaction can be represented as follows:
This reaction is significant in analytical chemistry for identifying unknown aldehydes and ketones based on their unique melting points .
The synthesis of Pentanal, (2,4-dinitrophenyl)hydrazone typically involves a straightforward reaction between pentanal and 2,4-dinitrophenylhydrazine under acidic conditions. The process can be summarized as follows:
- Reactants: Combine pentanal and 2,4-dinitrophenylhydrazine.
- Conditions: Conduct the reaction under acidic conditions to facilitate the formation of the hydrazone.
- Product Formation: The reaction yields Pentanal, (2,4-dinitrophenyl)hydrazone and releases water as a byproduct .
Alternative synthesis methods may include mechanochemical or solid-state reactions for industrial applications.
Pentanal, (2,4-dinitrophenyl)hydrazone has several applications across different fields:
- Analytical Chemistry: It serves as a reagent for the qualitative identification of aldehydes and ketones through the formation of characteristic hydrazone derivatives with distinct melting points .
- Research: The compound is utilized in scientific research for studying carbonyl compounds and their derivatives.
- Pharmaceuticals: Hydrazone derivatives play a role as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Pentanal, (2,4-dinitrophenyl)hydrazone shares structural similarities with other hydrazone derivatives formed from various aldehydes and ketones. Some notable similar compounds include:
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
- Acetone, (2,4-dinitrophenyl)hydrazone
- Butanal, (2,4-dinitrophenyl)hydrazone
Comparison TableCompound Name Molecular Formula Melting Point Range Unique Features Pentanal, (2,4-dinitrophenyl)hydrazone C₁₁H₁₄N₄O₄ 103-105 °C Derived from pentanal; used in qualitative analysis Benzaldehyde, (2,4-dinitrophenyl)hydrazone C₁₁H₈N₄O₄ 169-171 °C Commonly used for identifying aromatic aldehydes Acetone, (2,4-dinitrophenyl)hydrazone C₉H₁₁N₄O₄ 130-132 °C Derived from ketones; useful in organic synthesis Butanal, (2,4-dinitrophenyl)hydrazone C₉H₁₂N₄O₄ 95-97 °C Similar reactivity; derived from butanol
| Compound Name | Molecular Formula | Melting Point Range | Unique Features |
|---|---|---|---|
| Pentanal, (2,4-dinitrophenyl)hydrazone | C₁₁H₁₄N₄O₄ | 103-105 °C | Derived from pentanal; used in qualitative analysis |
| Benzaldehyde, (2,4-dinitrophenyl)hydrazone | C₁₁H₈N₄O₄ | 169-171 °C | Commonly used for identifying aromatic aldehydes |
| Acetone, (2,4-dinitrophenyl)hydrazone | C₉H₁₁N₄O₄ | 130-132 °C | Derived from ketones; useful in organic synthesis |
| Butanal, (2,4-dinitrophenyl)hydrazone | C₉H₁₂N₄O₄ | 95-97 °C | Similar reactivity; derived from butanol |
Each compound's uniqueness lies in its parent carbonyl structure that influences its physical properties and reactivity patterns in
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H228 (50%): Flammable solid [Danger Flammable solids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








